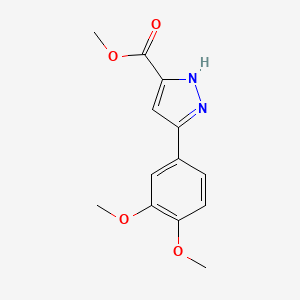
methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield pyrazole alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor pathways, influencing cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
- N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
Methyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxy groups enhance its solubility and reactivity, making it a valuable compound in various synthetic and research applications .
Propiedades
Número CAS |
517870-24-5 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
methyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-17-11-5-4-8(6-12(11)18-2)9-7-10(15-14-9)13(16)19-3/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
YKVFELDOCBBHGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
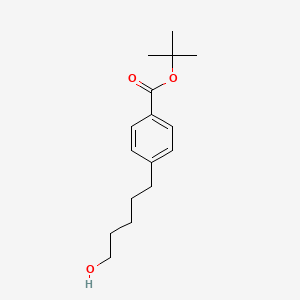
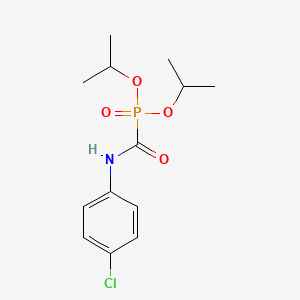

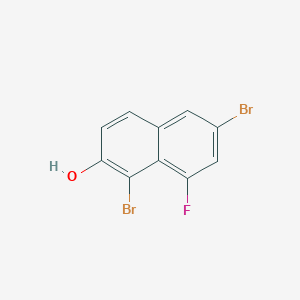
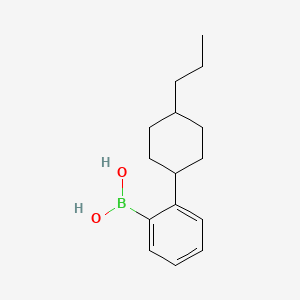
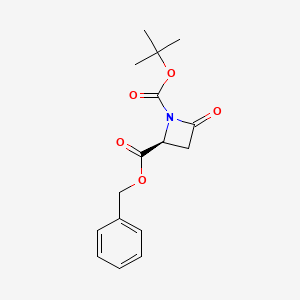

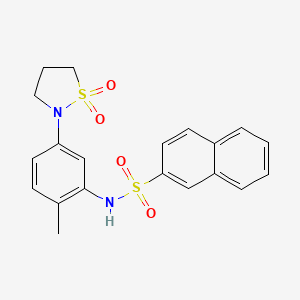
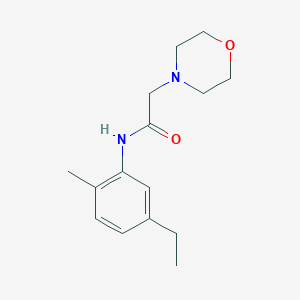
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B14143666.png)
